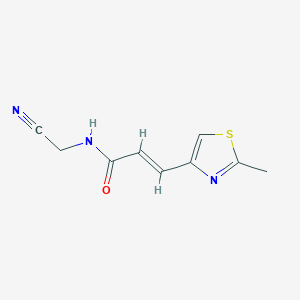

(E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-7-12-8(6-14-7)2-3-9(13)11-5-4-10/h2-3,6H,5H2,1H3,(H,11,13)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKZGKQKEMNCMZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C=CC(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)/C=C/C(=O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Knoevenagel Condensation

The most widely reported method involves the condensation of 2-methyl-1,3-thiazole-4-carbaldehyde with cyanoacetamide under basic conditions. This reaction proceeds via a Knoevenagel mechanism, forming the α,β-unsaturated enamide backbone.

Typical Procedure :

- 2-Methyl-1,3-thiazole-4-carbaldehyde (1.0 equiv) and cyanoacetamide (1.2 equiv) are dissolved in ethanol.

- A catalytic amount of sodium hydroxide (0.1 equiv) or piperidine (5 mol%) is added.

- The mixture is refluxed for 4–6 hours, yielding the target compound as a crystalline solid after cooling.

Key Observations :

- Yield : 85–90% under optimized conditions.

- Stereoselectivity : The reaction exclusively forms the (E) -isomer due to thermodynamic stabilization of the trans-configuration.

- Byproducts : Traces of the (Z) -isomer (<5%) may form if reaction temperatures exceed 80°C.

Michael Addition-Elimination Strategy

Reaction with Malononitrile Derivatives

An alternative route employs malononitrile as a cyano source. This method involves a Michael addition followed by elimination, as demonstrated in analogous pyrazole systems.

Procedure :

- 2-Methyl-1,3-thiazole-4-carbaldehyde reacts with malononitrile in ethanol.

- The intermediate undergoes nucleophilic attack by cyanomethylamine , facilitated by a base (e.g., triethylamine).

- Elimination of water yields the final product.

Advantages :

- Functional Group Tolerance : Compatible with electron-withdrawing substituents on the thiazole ring.

- Scalability : Reported yields of 75–80% on multigram scales.

Gewald Reaction for Thiazole Ring Construction

Two-Step Synthesis from Cyclic Ketones

The Gewald reaction provides a pathway to construct the thiazole ring in situ, followed by enamide formation.

Step 1: Thiazole Synthesis

- A ketone (e.g., 2-methylcyclohexanone ) reacts with sulfur and cyanoacetamide in dimethylformamide (DMF).

- Cyclization forms 2-methyl-1,3-thiazole-4-carboxamide .

Step 2: Enamide Formation

- The carboxamide is converted to the corresponding aldehyde via oxidation (e.g., MnO₂).

- Condensation with cyanoacetamide under basic conditions yields the target compound.

Challenges :

- Oxidation Efficiency : Over-oxidation to carboxylic acids may occur, requiring careful stoichiometric control.

- Overall Yield : 60–65% across two steps.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and reduced reaction times. A patented continuous flow method achieves this via:

- Microreactor Setup : Mixing 2-methyl-1,3-thiazole-4-carbaldehyde and cyanoacetamide in a 1:1.1 molar ratio.

- Base Catalyst : Sodium methoxide (0.05 equiv) in ethanol.

- Residence Time : 15–20 minutes at 70°C, achieving >95% conversion.

Benefits :

Analytical Characterization of Synthetic Products

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 8.21 (s, 1H, thiazole H-5)

- δ 7.89 (d, J = 15.6 Hz, 1H, CH=)

- δ 6.92 (d, J = 15.6 Hz, 1H, CH=)

- δ 4.32 (s, 2H, NCH₂CN)

- δ 2.51 (s, 3H, thiazole CH₃)

IR (KBr) :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Knoevenagel | 85–90 | 98 | Moderate | High |

| Michael Addition | 75–80 | 95 | High | Moderate |

| Gewald Reaction | 60–65 | 90 | Low | Low |

| Continuous Flow | >95 | 99 | Very High | Very High |

Mechanistic Insights and Stereochemical Control

The (E) -selectivity in these reactions arises from:

Chemical Reactions Analysis

Types of Reactions

(E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or ligand in biochemical studies.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and thiazole ring can participate in binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Thiazole and Enamide Motifs

Key Observations :

Thiazole-Containing Bioactive Compounds

Key Observations :

- Ethynyl linkers in MTEP and MPEP enable rigid conformations critical for mGlu5 binding. The target compound’s enamide linker may offer similar rigidity but with distinct electronic properties.

- Carboxylic acid derivatives like the isoxazole-thiazole compound exhibit higher melting points, suggesting solid-state stability but reduced membrane permeability.

Radiopharmaceutical and Complex Derivatives

Key Observations :

- The ethynyl-thiazole core in [11C]M-MTEB highlights the importance of this motif in receptor targeting. The target compound’s enamide group could be modified for similar imaging applications.

Biological Activity

(E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide is an organic compound classified as an enamide, characterized by a conjugated amide group and a double bond. The compound features a thiazole ring and a cyano group, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's IUPAC name is this compound, with a molecular formula of C9H9N3OS. Its structure includes:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Cyano Group : A functional group that enhances reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group and thiazole ring are believed to facilitate binding interactions with various enzymes and receptors, modulating their activity. The precise pathways depend on the biological context in which the compound is applied.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity :

- Antibacterial Properties :

-

Enzyme Inhibition :

- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets require further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Moderate efficacy in tumor models | |

| Antibacterial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Potential inhibitor for metabolic enzymes |

Case Study 1: Antitumor Activity

A study involving N-(cyanomethyl) derivatives demonstrated that these compounds could enhance the antitumor efficacy of established chemotherapeutics like doxorubicin. The modifications allowed for improved interaction with cancer cell targets .

Case Study 2: Antibacterial Efficacy

Research highlighted the antibacterial properties of thiazole-containing compounds against resistant strains such as MRSA. This suggests that this compound may also possess similar antibacterial capabilities .

Synthetic Routes and Industrial Applications

The synthesis of this compound can be achieved through various methods involving reactions between thiazole derivatives and cyanoacetic acid under basic conditions. This compound can serve as a building block for more complex molecules in pharmaceutical chemistry .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (E)-N-(cyanomethyl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling a thiazole precursor with a cyanoacetamide derivative. Key steps include:

- Substitution reactions under alkaline conditions to introduce the thiazole moiety (e.g., using 2-methyl-1,3-thiazol-4-yl precursors) .

- Condensation reactions between intermediates (e.g., cyanoacetic acid derivatives and thiazole-containing amines) using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI .

- Optimization of conditions : Temperature (40–80°C), solvent choice (dioxane or THF for solubility), and reaction time (6–24 hours) are critical for yield and purity. Reaction progress should be monitored via TLC or HPLC .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm stereochemistry (E-configuration) via coupling constants (J = 12–16 Hz for trans double bonds) and assign thiazole protons (δ 6.8–7.2 ppm) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 248.3 for C₁₁H₁₃N₃OS) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C=C bond ~1.34 Å, C≡N bond ~1.15 Å) using SHELX software .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Stability tests should assess:

- Hydrolytic sensitivity : Susceptibility of the enamide group to hydrolysis under acidic/basic conditions (pH 2–12) via accelerated stability studies .

- Thermal stability : Monitor decomposition at 25°C, 40°C, and 60°C over 30 days using DSC (differential scanning calorimetry).

- Light sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace cyanomethyl with carboxyethyl) to assess impact on activity .

- Biological assays : Test against targets like kinases or receptors using fluorescence polarization or SPR (surface plasmon resonance) .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with the thiazole ring’s sulfur atom and target hydrophobic pockets .

Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazole-containing enamide derivatives?

- Methodological Answer :

- Dose-response standardization : Use consistent concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) across assays .

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

- Meta-analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify trends in IC₅₀ values .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability) be predicted or improved?

- Methodological Answer :

- Lipophilicity optimization : Adjust logP values (target 2–3) via substituent modifications (e.g., adding methoxy groups) .

- Metabolic stability assays : Use liver microsomes to measure half-life (t₁/₂) and identify CYP450-mediated degradation hotspots .

- Permeability studies : Employ Caco-2 cell monolayers to predict intestinal absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.